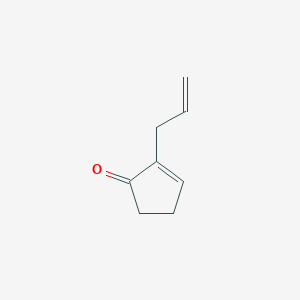

2-Cyclopenten-1-one, 2-(2-propenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopenten-1-one, 2-(2-propenyl)- is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopenten-1-one, 2-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-one, 2-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Questions

Q. How can researchers experimentally determine key physical properties (e.g., boiling point, phase transitions) of 2-Cyclopenten-1-one derivatives?

To determine boiling points and phase transitions, methods such as differential scanning calorimetry (DSC) or dynamic vapor pressure measurements are employed. For example, the boiling point of 2-Cyclopenten-1-one derivatives like 2-(2-propenyl)-substituted analogs can be measured using techniques validated by CRC handbooks (e.g., Tboil = 409.2 K as reported by Weast and Grasselli, 1989) . Phase change data, including vaporization enthalpy, are often derived from gas chromatography-mass spectrometry (GC-MS) or thermogravimetric analysis (TGA).

Q. What safety protocols are critical when handling 2-Cyclopenten-1-one derivatives in laboratory settings?

Safety measures include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or dermal contact.

- Storage in cool, ventilated areas to prevent degradation or polymerization.

- Disposal via certified hazardous waste facilities compliant with EPA, OSHA, and local regulations. Refer to TCI America’s safety data sheets for specific guidelines on spill management and emergency procedures .

Q. Which spectroscopic techniques are optimal for structural characterization of 2-(2-propenyl)-substituted cyclopentenones?

Key methods include:

- Mass spectrometry (MS) for molecular weight confirmation (e.g., NIST Standard Reference Database 69) .

- Infrared (IR) spectroscopy to identify carbonyl (C=O) and alkene (C=C) functional groups.

- Nuclear magnetic resonance (NMR) for regiochemical analysis of substituents (e.g., distinguishing allyl vs. propenyl groups).

Advanced Research Questions

Q. How can thermodynamic properties (e.g., Gibbs free energy of ion clustering) be quantified for 2-Cyclopenten-1-one derivatives?

Gas-phase ion clustering reactions, such as Na<sup>+</sup> binding to 2-Cyclopenten-1-one, are studied using ion-molecule reaction equilibrium (IMRE) methods. For example, ΔrG° = 108 kJ/mol at 298 K was reported for Na<sup>+</sup>•C5H6O clustering, providing insights into solvation energetics . High-level computational methods (e.g., DFT) validate experimental thermochemical data.

Q. What enantioselective synthesis strategies are effective for generating chiral 2-(2-propenyl)cyclopentenones?

Asymmetric oxidation using Ti(iPrO)4/(+)-DET/TBHP complexes yields enantioenriched sulfinyl derivatives (e.g., 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one) with >90% enantiomeric excess. Recrystallization further purifies products, enabling access to precursors for bioactive molecules like 9,11-secosterols .

Q. What molecular mechanisms underlie the antiviral activity of 2-Cyclopenten-1-one derivatives?

The α,β-unsaturated carbonyl group in cyclopentenones activates heat shock transcription factor 1 (HSF1), inducing HSP70 expression. This cytoprotective response inhibits viral replication (e.g., vesicular stomatitis virus) by disrupting viral protein folding . Structure-activity relationship (SAR) studies highlight the necessity of the conjugated carbonyl system for bioactivity.

Q. How can regioselective functionalization of 2-(2-propenyl)cyclopentenones be achieved?

Alkylation or allylic oxidation under acid-catalyzed conditions (e.g., H2SO4) selectively modifies the propenyl group. For example, isobutylene addition to 2-Cyclohexen-1-one yields 2,4,4-trimethyl-3-(2-propenyl) derivatives, which are intermediates in fragrance synthesis .

Q. What advanced analytical methods optimize quantification of cyclopentenone derivatives in complex matrices?

Continuous-flow electrochemical hydroxylation coupled with HPLC-MS enables real-time monitoring of reaction intermediates. This method enhances sensitivity for trace analysis (e.g., detection limits <1 ppm) and reduces side reactions in oxidative functionalization .

Q. How do environmental factors influence the degradation and adsorption of 2-Cyclopenten-1-one derivatives on indoor surfaces?

Microspectroscopic imaging (e.g., ToF-SIMS) reveals that cyclopentenones adsorb onto silica-based surfaces via hydrogen bonding. Environmental fate studies using chamber experiments quantify half-lives under UV exposure (t1/2 ~12–24 hours) .

Q. How should researchers resolve contradictions in reported thermochemical data for cyclopentenone derivatives?

Cross-validation using multiple techniques (e.g., IMRE, calorimetry) and benchmarking against NIST databases minimizes discrepancies. For example, conflicting boiling points are reconciled by standardizing measurement conditions (e.g., pressure, purity) .

属性

CAS 编号 |

51557-85-8 |

|---|---|

分子式 |

C8H10O |

分子量 |

122.16 g/mol |

IUPAC 名称 |

2-prop-2-enylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2,5H,1,3-4,6H2 |

InChI 键 |

YSYPQNGLMKZUIQ-UHFFFAOYSA-N |

规范 SMILES |

C=CCC1=CCCC1=O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。